3-Aminopropylphosphonic acid

Description

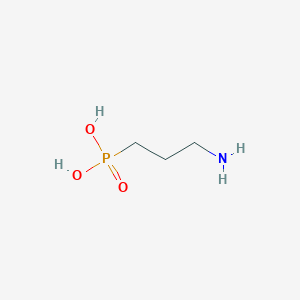

3-Aminopropylphosphonic acid (3-APPA) is an organophosphorus compound with the molecular formula C₃H₁₀NO₃P and a molecular weight of 139.09 g/mol . It features a phosphonic acid group (-PO(OH)₂) linked to a 3-aminopropyl chain, making it structurally analogous to γ-aminobutyric acid (GABA) but with a phosphonate moiety replacing the carboxyl group. This substitution renders 3-APPA resistant to enzymatic hydrolysis, enhancing its stability in biological systems .

3-APPA is widely recognized as a GABAB receptor agonist, modulating neurotransmitter activity in the central nervous system . Beyond neuroscience, it serves as a versatile linker in nanotechnology due to its bifunctional groups (–NH₂ and –PO(OH)₂), enabling stable functionalization of metal oxides like Fe₃O₄ and TiO₂ . Additionally, it has applications in analytical chemistry as an NMR and HPLC internal standard .

Propriétés

IUPAC Name |

3-aminopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQTIFGANBTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157018 | |

| Record name | Aminopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-33-5 | |

| Record name | 3-Aminopropylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Aminopropyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM92T06VPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopropylphosphonic acid typically involves the reaction of 3-aminopropanol with phosphorus trichloride. The process can be summarized as follows:

- 3-Aminopropanol is added to a suitable reaction solvent.

- Phosphorus trichloride is slowly added while stirring the reaction mixture.

- The reaction is maintained at room temperature.

- The product is obtained by cooling or adding a suitable solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminopropylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can modify the amino group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted amino compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHN\OP

- Molecular Weight : 139.09 g/mol

- Physical State : Off-white to faintly greenish powder

- Solubility : Soluble in DMF, DMSO, and ethanol

3-APPA is characterized by the presence of an amino group and a phosphonic acid group, which contribute to its reactivity and interaction with biological systems.

GABA Receptor Modulation

3-Aminopropylphosphonic acid acts as a selective antagonist of GABA(C) receptors and a partial agonist of GABA(B) receptors. This property makes it valuable in neuropharmacology for studying neurotransmitter systems. Its ability to mimic gamma-aminobutyric acid (GABA) suggests potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety .

Antagonistic Effects on Prolactin Secretion

Research indicates that 3-APPA can inhibit basal prolactin secretion, further establishing its role in endocrine regulation. This action may have implications for reproductive health and endocrine therapies .

Surface Modification

This compound is utilized for modifying surfaces of materials like titanium dioxide (TiO). Studies have shown that it enhances the adsorption properties of TiO by forming self-assembled monolayers (SAMs). This modification improves the material's performance in applications such as photocatalysis and sensor technology .

Nanoparticle Functionalization

The compound has been employed in the functionalization of gold nanoparticles (AuNPs). By modifying indium-tin oxide electrodes with 3-APPA, researchers have enhanced the electrocatalytic activity of these nanoparticles, which is crucial for applications in electrochemical sensors and energy conversion technologies .

CO2_22 Hydrogenation

Recent studies indicate that 3-APPA can be used to modify catalysts for CO hydrogenation processes. When deposited on Pt/AlO catalysts, it significantly improves CO adsorption and hydrogenation activity compared to unmodified catalysts. This application is particularly relevant for developing sustainable energy solutions through carbon capture and conversion technologies .

Case Studies

Mécanisme D'action

The mechanism of action of 3-aminopropylphosphonic acid involves its interaction with GABA B receptors. As a partial agonist, it binds to these receptors and modulates their activity, influencing neurotransmission. This interaction can inhibit basal prolactin secretion and affect various physiological processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Aminophosphonate Family

Aminophosphonates are characterized by a phosphonate group replacing the carboxylate in amino acids. Key analogues of 3-APPA include:

Key Differences :

- Bioactivity : Unlike 3-APPA, L-AP4 targets glutamate receptors rather than GABA receptors .

- Chemical Reactivity : Esterified derivatives (e.g., diethyl esters) exhibit higher solubility in organic solvents but reduced affinity for metal surfaces compared to 3-APPA .

Receptor Specificity

Table 1 : Receptor Affinity Profiles

| Compound | GABAA Activity | GABAB Activity | Glutamate Receptor Activity |

|---|---|---|---|

| 3-APPA | None | Agonist | None |

| L-AP4 | None | None | mGlu4/6/7/8 Agonist |

| I4AA | Antagonist | None | None |

Microbial Utilization

- 2-Guanidoethylphosphonic Acid (2-GEPh): Utilized by Pseudomonas aeruginosa as a nitrogen source, unlike 3-APPA, which undergoes hydrolysis to release ammonia .

- 3-Guanidopropylphosphonic Acid: Limited phosphorus source due to slower phosphate release kinetics compared to 3-APPA .

Nanoparticle Functionalization

3-APPA’s phosphonic acid group binds strongly to Fe₃O₄ magnetite cores , while the amine group facilitates conjugation with biomolecules (e.g., peptides, dyes) .

Comparison with Other Ligands :

Chemical and Analytical Properties

Stability and Reactivity

Analytical Utility

- Internal Standard : 3-APPA’s distinct ³¹P NMR signal (δ ~25 ppm) and HPLC retention time make it ideal for quantifying phosphometabolites in biological extracts .

Activité Biologique

3-Aminopropylphosphonic acid (3-APPA) is a phosphonic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of neuroscience and cell biology. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₃H₈N₁O₃P

- Molecular Weight : 153.07 g/mol

- CAS Number : 13138-33-5

The compound features an amino group, a phosphonic acid group, and a propyl chain, which contribute to its biological activity by mimicking neurotransmitters like GABA (gamma-aminobutyric acid) .

Sphingosine-1-Phosphate Receptor Agonism

Research indicates that 3-(N-alkyl)aminopropylphosphonic acids, including 3-APPA, are potent agonists of four out of five known sphingosine-1-phosphate (S1P) receptor subtypes. This interaction is significant as S1P receptors are involved in various physiological processes such as cell proliferation, migration, and survival .

Mimicking GABA Activity

3-APPA has been shown to mimic the actions of GABA, which is crucial for inhibitory neurotransmission in the central nervous system. In experimental settings, it reduced spontaneous paroxysmal discharges in rat neocortical slices, indicating its potential as a therapeutic agent in neurological disorders .

Cell Adhesion and Growth Enhancement

A notable application of 3-APPA is its role in enhancing cell adhesion and growth on biomaterials. A study demonstrated that gelatin modified with this compound significantly improved the attachment and spreading of MC-3T3L1 osteoblastic cells on titanium surfaces. This modification led to increased cellular proliferation and may have implications for bone tissue engineering .

Neuroprotective Effects

In a study focusing on neuroprotection, 3-APPA was administered to rat models to evaluate its effects on neuronal excitability and synaptic transmission. The results indicated that 3-APPA could effectively reduce neuronal excitability by enhancing GABAergic transmission, suggesting its potential use in treating conditions like epilepsy and anxiety disorders .

Osteogenic Potential

Another case study explored the osteogenic potential of 3-APPA-modified gelatin scaffolds in vivo. The scaffolds were implanted in critical-sized bone defects in rats, demonstrating enhanced bone regeneration compared to unmodified controls. The study concluded that 3-APPA promotes osteoblast activity and mineralization, making it a promising candidate for orthopedic applications .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and characterizing 3-APA?

- Synthesis : 3-APA is often synthesized via biphasic refunctionalization, replacing hydrophobic coatings (e.g., oleic acid) with hydrophilic phosphonic acid groups. This involves ligand exchange in organic/aqueous phases, confirmed by IR spectroscopy .

- Characterization : Techniques include:

- Solid-state NMR (¹³C, ³¹P) : To analyze grafting efficiency and chemical environment .

- ToF-SIMS : For surface composition mapping .

- Magnetometry : To verify superparamagnetic properties in nanocomposites .

Q. How does 3-APA interact with metal oxide surfaces (e.g., TiO₂) in hybrid materials?

- 3-APA binds to TiO₂ via its phosphonic acid group, forming stable covalent bonds. The amino group enables further functionalization (e.g., gold deposition). This interaction is pH-dependent, requiring optimization of grafting conditions (e.g., solvent, temperature) to avoid hydrolysis .

Q. What are the primary applications of 3-APA in nanotechnology?

- Core-shell nanocomposites : 3-APA acts as a chelator in Fe₃O₄@organic@Au structures, enabling magnetoplasmonic properties while preserving superparamagnetism (57 Am²/kg Fe₃O₄) .

- Surface modification : Enhances hydrophilicity and stability of nanoparticles for catalysis or biosensing .

Advanced Research Questions

Q. How can researchers resolve contradictions in 3-APA grafted TiO₂ stability under aging conditions?

- Challenge : Conflicting reports on degradation under humidity or UV exposure.

- Methodology :

- Controlled aging experiments : Expose materials to varying humidity/light and analyze with ToF-SIMS and NMR to track interfacial changes .

- Competitive ligand displacement assays : Compare 3-APA with other phosphonates (e.g., propylphosphonic acid) to identify degradation pathways .

Q. What experimental designs optimize 3-APA’s role in targeted drug delivery systems?

- Approach :

- Cellulose nanocrystal (CNC) conjugation : Use carbodiimide chemistry to link 3-APA to CNCs. Validate binding via FTIR and assess cytotoxicity in human cell lines .

- In vivo testing : Evaluate bone tumor targeting using fluorescence imaging and quantify phosphonate release via HPLC .

Q. How does 3-APA influence pulmonary vascular tone, and what mechanisms underlie this effect?

- Mechanistic study :

- Isolated perfused lung models : Administer 3-APA to cat pulmonary vasculature and measure pressure changes. Block GABA receptors (e.g., with saclofen) to confirm mediation via GABAB pathways .

- Calcium imaging : Assess endothelial cell signaling to identify secondary messengers (e.g., NO, cAMP) .

Data Analysis and Validation

Q. How to distinguish between covalent grafting and physisorption of 3-APA on surfaces?

- Analytical strategies :

- XPS : Compare P 2p binding energies (covalent: ~133 eV; physisorbed: ~131 eV) .

- Acid washing : Physisorbed 3-APA desorbs in pH < 2, while covalent bonds remain intact .

Q. What statistical models are suitable for analyzing 3-APA’s dose-response in biological systems?

- Models :

- Logistic regression : For binary outcomes (e.g., cell viability vs. apoptosis).

- Hill equation : To quantify receptor-binding cooperativity in vasodilation studies .

Critical Considerations for Experimental Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.